molecular formula C41H72O12Si8 B1609005 Pss-(3-cyclohexen-1-YL)-heptacyclopenty& CAS No. 307496-29-3

Pss-(3-cyclohexen-1-YL)-heptacyclopenty&

Cat. No.: B1609005
CAS No.: 307496-29-3
M. Wt: 981.7 g/mol
InChI Key: VHADFQZVTXSMFQ-UHFFFAOYSA-N
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Description

Pss-(3-cyclohexen-1-yl)-heptacyclopenty&: is a complex organosilicon compound known for its unique structural properties. It is a member of the polyhedral oligomeric silsesquioxanes (POSS) family, which are characterized by their cage-like structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pss-(3-cyclohexen-1-yl)-heptacyclopenty& typically involves the hydrosilylation of a cyclohexenyl group with a heptacyclopenty& silsesquioxane precursor. The reaction is usually catalyzed by platinum-based catalysts under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compoundamp; is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity reagents and stringent purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Pss-(3-cyclohexen-1-yl)-heptacyclopenty& undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pss-(3-cyclohexen-1-yl)-heptacyclopenty& has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced materials with enhanced thermal and mechanical properties.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of high-performance coatings, adhesives, and composites

Mechanism of Action

The mechanism of action of Pss-(3-cyclohexen-1-yl)-heptacyclopenty& involves its interaction with various molecular targets. The compound’s cage-like structure allows it to encapsulate other molecules, facilitating targeted delivery and controlled release. This property is particularly useful in drug delivery systems where the compound can protect the active ingredient until it reaches the desired site of action .

Comparison with Similar Compounds

  • Cyclohexenyl-POSS®
  • Heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane

Uniqueness: Pss-(3-cyclohexen-1-yl)-heptacyclopenty& stands out due to its unique combination of a cyclohexenyl group with a heptacyclopenty& silsesquioxane core. This structure imparts enhanced stability and versatility, making it suitable for a wide range of applications compared to its counterparts .

Properties

IUPAC Name

1-cyclohex-3-en-1-yl-3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H72O12Si8/c1-2-18-34(19-3-1)54-42-55(35-20-4-5-21-35)45-58(38-26-10-11-27-38)47-56(43-54,36-22-6-7-23-36)49-60(40-30-14-15-31-40)50-57(44-54,37-24-8-9-25-37)48-59(46-55,39-28-12-13-29-39)52-61(51-58,53-60)41-32-16-17-33-41/h1-2,34-41H,3-33H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHADFQZVTXSMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCC=CC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392904
Record name 1-(Cyclohex-3-en-1-yl)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

981.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307496-29-3
Record name 1-(Cyclohex-3-en-1-yl)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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